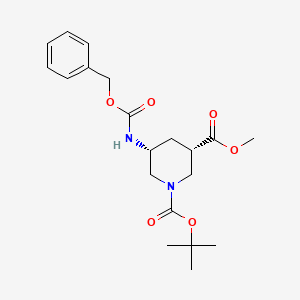
cis-1-Tert-butyl 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-1-Tert-butyl 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H28N2O6 and its molecular weight is 392.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound cis-1-Tert-butyl 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring substituted with tert-butyl, methyl, and benzyloxycarbonyl groups, contributing to its unique pharmacological properties. The structural complexity allows for interactions with various biological targets, enhancing its therapeutic potential.
1. Anticancer Properties
Recent research indicates that piperidine derivatives, including the compound , exhibit promising anticancer activity. A study highlighted that similar compounds showed cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis . The mechanism appears to involve enhanced binding affinity to cancer cell receptors due to the three-dimensional structure of the piperidine moiety.
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| cis-1-Tert-butyl 3-methyl | TBD | Induces apoptosis; receptor binding |
| Bleomycin | TBD | DNA intercalation |
2. Neuropharmacological Effects
The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. The introduction of the piperidine moiety has been shown to enhance brain exposure and improve inhibition selectivity .
Table 2: Neuropharmacological Activity
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| cis-1-Tert-butyl 3-methyl | TBD | TBD |
| Donepezil | TBD | TBD |
3. Biocidal Properties
In addition to anticancer and neuropharmacological effects, certain derivatives of piperidine have demonstrated biocidal activity by inhibiting chitin synthase in fungi. This suggests potential applications in agricultural settings or as antimicrobial agents .
Case Studies
A notable case study involved the synthesis of a related piperidine derivative which was evaluated for its anticancer properties using in vitro assays. The results indicated that modifications to the piperidine ring significantly affected cytotoxicity levels against various cancer cell lines.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,5R)-5-(phenylmethoxycarbonylamino)piperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-11-15(17(23)26-4)10-16(12-22)21-18(24)27-13-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,21,24)/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDJMITIXIHKC-JKSUJKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














